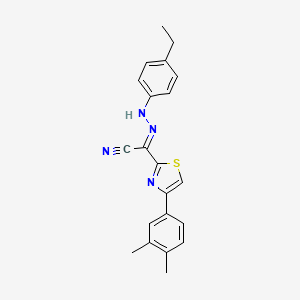

(2E)-4-(3,4-dimethylphenyl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide

描述

属性

IUPAC Name |

(2E)-4-(3,4-dimethylphenyl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4S/c1-4-16-6-9-18(10-7-16)24-25-19(12-22)21-23-20(13-26-21)17-8-5-14(2)15(3)11-17/h5-11,13,24H,4H2,1-3H3/b25-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMANKEIDOTYLQP-NCELDCMTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2E)-4-(3,4-dimethylphenyl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{19}H_{20}N_{4}S

- Molecular Weight : 348.45 g/mol

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against several bacterial strains. Studies reported that it exhibits a broad spectrum of activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Protein Kinases : The compound has been shown to inhibit protein kinases involved in cell signaling pathways that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.

- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound in xenograft models. The results showed a significant reduction in tumor size compared to control groups, demonstrating its potential as a therapeutic agent.

Study 2: Antimicrobial Properties

Another study published in Pharmaceutical Biology assessed the antimicrobial properties against clinical isolates of resistant strains. The findings revealed that the compound effectively inhibited bacterial growth, suggesting its potential use in treating infections caused by resistant pathogens.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Notes:

- *Estimated molecular weights based on structural analogs.

- Lipophilicity and pKa values are predicted unless specified.

Substituent Effects on Properties

- Electron-donating groups (e.g., methyl, ethyl): The target compound’s 3,4-dimethylphenyl and 4-ethylanilino substituents enhance lipophilicity, favoring membrane permeability in biological systems.

- Halogen substituents (e.g., chlorine in ) :

Chlorine improves stability and resistance to oxidative degradation, making such analogs suitable for pesticidal applications . - Its presence in all compared compounds suggests a shared mechanism of action, possibly targeting enzymes or receptors in pests or pathogens.

Research Findings and Methodological Considerations

- Crystallographic insights :

Software such as SHELX and WinGX are critical for determining the crystal structures of these compounds, aiding in understanding conformational stability and intermolecular interactions. - Synthetic challenges : Introducing bulky substituents (e.g., 2-methylpropyl in ) may complicate synthesis, requiring optimized coupling conditions.

常见问题

Basic Research Questions

Q. How can the synthesis of (2E)-4-(3,4-dimethylphenyl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide be optimized for high yield and purity?

- Methodological Answer : Optimize reaction conditions by controlling temperature, solvent selection (e.g., absolute ethanol for solubility and inertness), and catalyst use (e.g., glacial acetic acid for acid-catalyzed imine formation). Reflux durations (~4–6 hours) and post-reaction purification via chromatography or recrystallization are critical to isolate the product efficiently. Pressure reduction during solvent evaporation minimizes thermal degradation .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton and carbon environments, particularly distinguishing E/Z isomerism via coupling constants. Infrared (IR) spectroscopy confirms functional groups (e.g., C≡N stretch ~2200 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Elemental analysis ensures stoichiometric purity .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Combine multiple techniques:

- X-ray crystallography : Use SHELX or WinGX for single-crystal structure determination to resolve ambiguities in stereochemistry .

- Computational modeling : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra to validate assignments .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic or thiazole ring systems .

Q. What computational approaches predict the compound’s reactivity in diverse chemical environments?

- Methodological Answer :

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock to identify potential binding modes.

- Reactivity descriptors : Calculate Fukui indices or HOMO-LUMO gaps via DFT to predict nucleophilic/electrophilic sites.

- Solvent effects : Simulate solvation models (e.g., PCM in Gaussian) to assess stability in polar/nonpolar media .

Q. How should contradictions between experimental and computational data be addressed?

- Methodological Answer :

- Refinement protocols : Use SHELXL to adjust crystallographic parameters (e.g., thermal displacement) for better agreement with experimental data .

- Error analysis : Quantify uncertainties in computational models (e.g., basis set limitations in DFT) and cross-validate with experimental benchmarks like ORTEP-3 graphical outputs .

- Multi-method validation : Correlate results from independent techniques (e.g., X-ray vs. neutron diffraction) to resolve discrepancies .

Q. What strategies enhance the compound’s reactivity under oxidizing or reducing conditions?

- Methodological Answer :

- Oxidation : Use KMnO₄ in acidic media to target electron-rich aromatic substituents (e.g., 3,4-dimethylphenyl group), monitoring reaction progress via TLC .

- Reduction : Apply LiAlH₄ to reduce nitrile (C≡N) groups, but avoid over-reduction of thiazole rings by controlling temperature (<0°C) and stoichiometry .

- Protecting groups : Temporarily block reactive sites (e.g., cyanide) with trimethylsilyl chloride to direct regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。